molecular formula C33H49N5O7S B14060073 Z-Arg(mbs)-OH.dcha

Z-Arg(mbs)-OH.dcha

Cat. No.: B14060073
M. Wt: 659.8 g/mol
InChI Key: YIFJUFKMGZAOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg(Mbs)-OH DCHA, also known as Z-Arg(Mbs)-OH dicyclohexylamine salt, is a synthetic compound used primarily in biochemical research. It is a derivative of arginine, an amino acid, and is often utilized in enzymatic assays and studies involving proteolytic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(Mbs)-OH DCHA typically involves the protection of the arginine amino group with a benzyloxycarbonyl (Z) group. The Mbs (4-methoxybenzenesulfonyl) group is then introduced to protect the guanidino group of arginine. The final product is obtained by reacting the protected arginine with dicyclohexylamine to form the dicyclohexylamine salt. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of Z-Arg(Mbs)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Z-Arg(Mbs)-OH DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free arginine, substituted arginine derivatives, and oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Z-Arg(Mbs)-OH DCHA involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The Mbs group provides a specific site for enzyme binding, while the Z group protects the amino group of arginine, ensuring selective interaction with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Arg(Mbs)-OH DCHA is unique due to its specific protecting groups, which provide selective interaction with proteolytic enzymes. This makes it particularly useful in studies involving enzyme kinetics and inhibition, where precise control over substrate-enzyme interactions is required .

Properties

Molecular Formula

C33H49N5O7S

Molecular Weight

659.8 g/mol

IUPAC Name

5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2

InChI Key

YIFJUFKMGZAOPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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